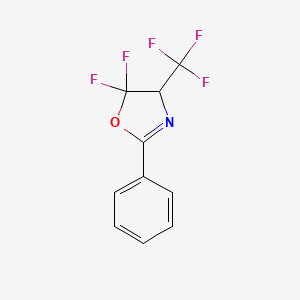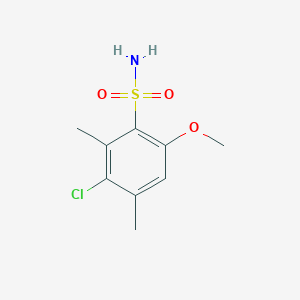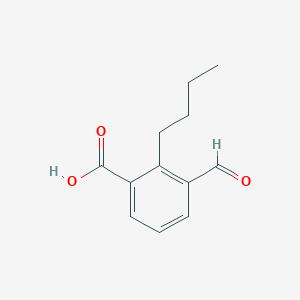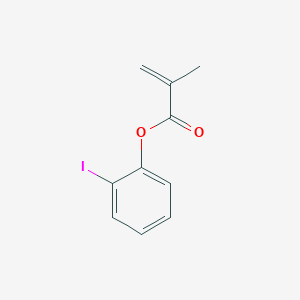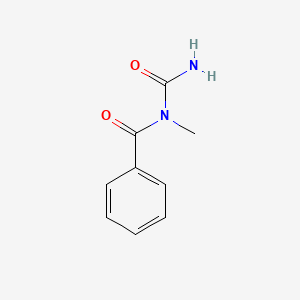
N-Carbamoyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-N-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a carbamoyl group (–CONH2) and a methyl group (–CH3) attached to the nitrogen atom of the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Carbamoyl-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methylamine, followed by the addition of potassium cyanate to form the carbamoyl group. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions.
Another method involves the direct reaction of benzamide with methyl isocyanate in the presence of a catalyst. This reaction proceeds under mild conditions and yields this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product. The use of continuous flow reactors is also being explored to improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Carbamoyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Carbamoyl-N-methylbenzamide can be compared with other similar compounds such as:
N-Methylbenzamide: Lacks the carbamoyl group, resulting in different chemical properties and reactivity.
N-Carbamoylbenzamide: Lacks the methyl group, which affects its solubility and biological activity.
N,N-Dimethylbenzamide: Contains two methyl groups, leading to increased steric hindrance and altered reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89879-88-9 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
N-carbamoyl-N-methylbenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-11(9(10)13)8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,13) |
InChI-Schlüssel |
GFEUTFCUZZNTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
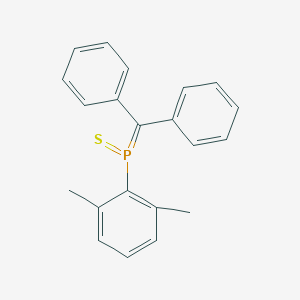
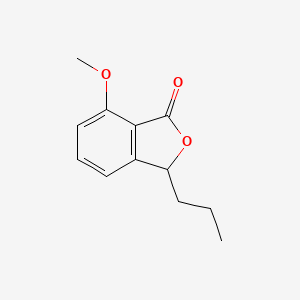
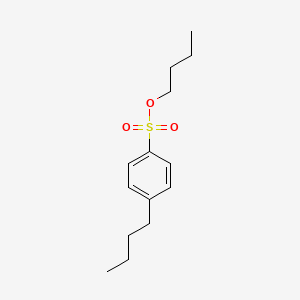
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
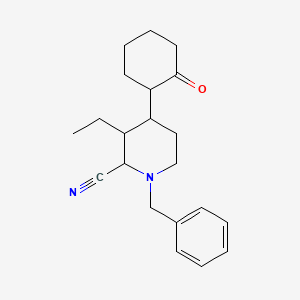
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
